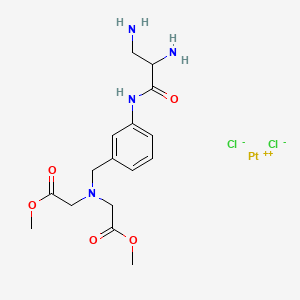
Methyl blue free acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is widely used as a stain in histology, particularly for staining collagen in tissue sections. It is also used in differential staining techniques such as Mallory’s connective tissue stain and Gömöri trichrome stain . Additionally, methyl blue can mediate electron transfer in microbial fuel cells and stain fungal cell walls .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl blue free acid can be synthesized through a series of chemical reactions involving aromatic amines and sulfonation. The synthesis typically involves the condensation of benzaldehyde derivatives with aromatic amines followed by sulfonation to introduce sulfonic acid groups . The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and controlled pH levels to ensure the desired product formation.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form. The use of advanced techniques such as continuous flow reactors and automated control systems ensures high yield and consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl blue free acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and other hydride donors are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of catalysts or under acidic/basic conditions.
Major Products Formed:
Oxidation: Different oxidation states of methyl blue.
Reduction: Leuco methyl blue.
Substitution: Derivatives with modified functional groups.
Applications De Recherche Scientifique
Methyl blue free acid has a wide range of applications in scientific research:
Mécanisme D'action
At the molecular level, methyl blue free acid exerts its effects through several mechanisms:
Inhibition of Soluble Guanyl Cyclase: This leads to the modulation of the nitric oxide-cyclic guanosine monophosphate signaling pathway.
Scavenging of Nitric Oxide: Reduces the levels of nitric oxide, which is involved in various physiological processes.
Photodynamic Therapy: Involves the generation of reactive oxygen species upon exposure to light, leading to the destruction of cancer cells.
Comparaison Avec Des Composés Similaires
- Methylene blue
- Crystal violet
- Aniline blue
- Potassium ferrocyanide
- Potassium ferricyanide
Methyl blue free acid stands out due to its unique staining properties, ability to mediate electron transfer, and diverse applications in various fields.
Propriétés
Numéro CAS |
61489-48-3 |
|---|---|
Formule moléculaire |
C32H25N3Na2O9S3 |
Poids moléculaire |
737.7 g/mol |
Nom IUPAC |
disodium;4-[4-[(4-amino-3-methyl-5-sulfophenyl)-[4-(4-sulfonatophenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonate |
InChI |
InChI=1S/C32H27N3O9S3.2Na/c1-20-18-23(19-30(32(20)33)47(42,43)44)31(21-2-6-24(7-3-21)34-26-10-14-28(15-11-26)45(36,37)38)22-4-8-25(9-5-22)35-27-12-16-29(17-13-27)46(39,40)41;;/h2-19,34H,33H2,1H3,(H,36,37,38)(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2 |
Clé InChI |
XOSXWYQMOYSSKB-UHFFFAOYSA-L |
SMILES |
C1=CC(=NC2=CC=C(C=C2)S(=O)(=O)O)C=CC1=C(C3=CC=C(C=C3)NC4=CC=C(C=C4)S(=O)(=O)O)C5=CC=C(C=C5)NC6=CC=C(C=C6)S(=O)(=O)O |
SMILES canonique |
CC1=CC(=CC(=C1N)S(=O)(=O)O)C(=C2C=CC(=NC3=CC=C(C=C3)S(=O)(=O)[O-])C=C2)C4=CC=C(C=C4)NC5=CC=C(C=C5)S(=O)(=O)[O-].[Na+].[Na+] |
| 6415-98-1 | |
Description physique |
Dark reddish-brown or blue crystals; [Carolina Biological Supply MSDS] |
Synonymes |
Acid Blue 93 disodium ((4-(bis(4-((sulphonatophenyl)amino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)amino)benzenesulphonate Methyl Blue |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




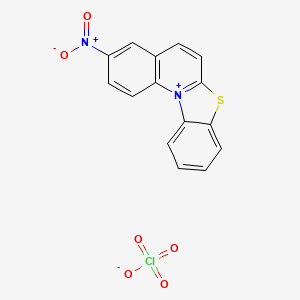
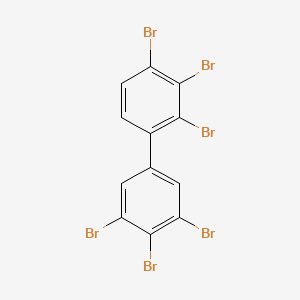


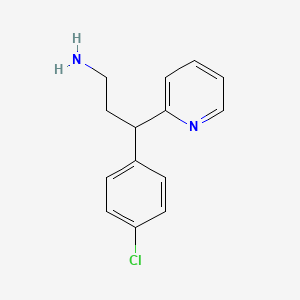

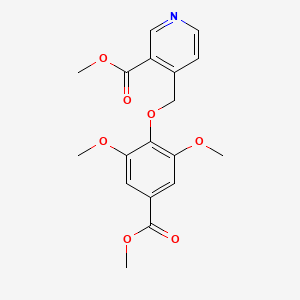
![9-Amino-12-(2-amino-1-hydroxy-2-oxoethyl)-4-methoxy-10,13-dioxo-2-oxa-11,14-diazatricyclo[15.2.2.13,7]docosa-1(19),3,5,7(22),17,20-hexaene-15-carboxylic acid](/img/structure/B1195320.png)
